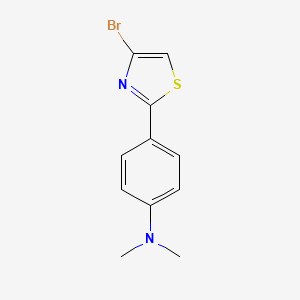
4-(4-bromothiazol-2-yl)-N,N-dimethylaniline
Overview
Description
4-(4-Bromothiazol-2-yl)-N,N-dimethylaniline is a compound that can be synthesized through a substitution reaction involving N,N-dimethylaniline and bromine, with pyridine as a solvent. The use of pyridinium tribromide as a brominating agent enhances the selectivity for the 4-substitution reaction .
Synthesis Analysis
The synthesis of related thiazole compounds has been achieved through various methods. For instance, the regio- and stereoselective synthesis of α-chiral 2-substituted 4-bromothiazoles from 2,4-dibromothiazole has been reported, where a bromine-magnesium exchange was a key step . Similarly, selective bromination of thiazole derivatives has been performed using N-bromosuccinimide, yielding mono-, tri-, and tetrabromo compounds with good regioselectivity . Another approach involved a two-step process starting from 2,4-dibromothiazole, using Pd(0)-catalyzed cross-coupling reactions to introduce various substituents . The synthesis of 4-bromo-N,N-dimethylaniline specifically was optimized with a molar ratio of reactants and controlled temperature to achieve a 68% yield .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds have been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, antipyrine derivatives have been structurally characterized, and their solid-state structures analyzed through Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives is influenced by the position and nature of substituents on the thiazole ring. The order of reactivity observed in bromination reactions of thiazole compounds was found to be 5-Me > 4-Me > C-2 . The synthesis of 4-bromo-N,N-dimethylaniline suggests that the reaction conditions can be optimized to enhance the selectivity for the desired substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of bromine and other substituents on the thiazole ring can significantly affect properties such as melting point, solubility, and reactivity. The provided papers do not give specific details on the physical and chemical properties of this compound, but such properties can be inferred from related compounds and their synthesis methods .
Scientific Research Applications
Synthesis and Chemical Reactivity
- 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline and its derivatives have been utilized in various synthetic pathways. For example, it can be substituted at the CH2 link via lithiation, reacting with electron-rich benzenoid and heteroaromatic compounds to approach leuco dyes (Katritzky, Lan, & Lam, 1991).
- The compound has also been involved in the synthesis of novel 2-(5-indolyl)-1H-benzimidazole derivatives, indicating its utility in creating structurally diversified heterocyclic compounds (Soodamani, Patel, Nayakanti, & Josyula, 2015).
Applications in Molecular Chemistry
- In molecular chemistry, derivatives of this compound have been synthesized for specific applications. For instance, in the creation of charge-transfer chromophores through cycloadditions with TCNE and TCNQ, these derivatives have shown potential in molecular interactions and transformations (Chen, Li, Liu, Yang, & Li, 2011).
- Additionally, its use in the synthesis of donor-acceptor molecules containing dimesitylboryl groups has been noted, which are significant for their optical properties and potential applications in fluorescence and two-photon absorption (Collings et al., 2009).
Mechanism of Action
Safety and Hazards
BBM is classified as having acute toxicity, both oral and dermal, and can cause skin irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKYURYAOIMNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227336 | |
| Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415564-69-0 | |
| Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



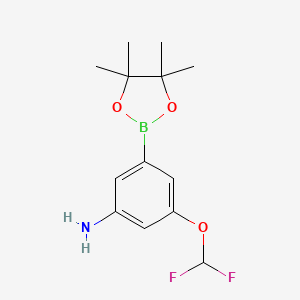
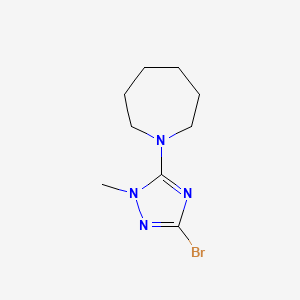
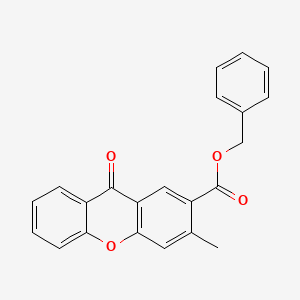

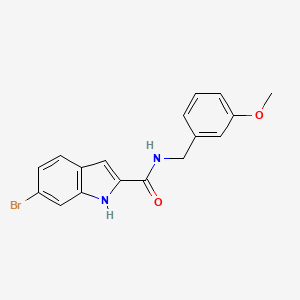
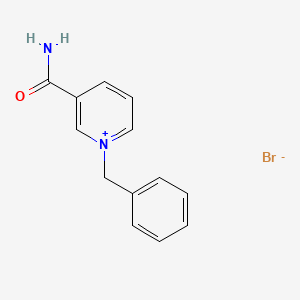
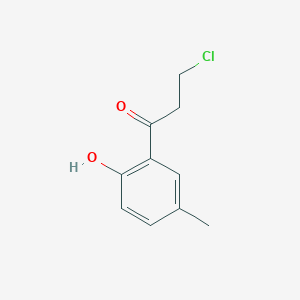



![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)
![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)